4-amino-N-cyclopropyl-3-methoxybenzamide
CAS No.:
Cat. No.: VC13378431
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14N2O2 |
---|---|
Molecular Weight | 206.24 g/mol |
IUPAC Name | 4-amino-N-cyclopropyl-3-methoxybenzamide |
Standard InChI | InChI=1S/C11H14N2O2/c1-15-10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14) |
Standard InChI Key | QLIWFNYXYRKULH-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C(=O)NC2CC2)N |
Canonical SMILES | COC1=C(C=CC(=C1)C(=O)NC2CC2)N |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 4-amino-N-cyclopropyl-3-methoxybenzamide reflects its benzamide backbone with distinct substituents:
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Methoxy group (-OCH₃) at the 3-position of the aromatic ring.
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Amino group (-NH₂) at the 4-position.
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Cyclopropylmethyl group attached to the amide nitrogen.
Molecular Formula and Weight
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₆N₂O₂ | |
Molecular Weight | 220.27 g/mol | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 3 | |
logP (Predicted) | 1.92 |
The compound’s structure is achiral, as confirmed by its absence of stereogenic centers .
Synthesis and Preparation
The synthesis of 4-amino-N-cyclopropyl-3-methoxybenzamide involves multi-step organic reactions, typically starting with functionalized benzoic acid derivatives.
Key Synthetic Steps
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Starting Material: 3-Methoxy-4-nitrobenzoic acid is often used to introduce the methoxy and amino groups.
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Amide Coupling: Reaction with cyclopropylamine in the presence of coupling agents like EDCl/HOBt forms the cyclopropylamide bond.
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Nitro Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amino group .
Table 2.1: Representative Synthesis Protocol
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
1 | 3-Methoxy-4-nitrobenzoic acid, EDCl, HOBt, DMF | 75% | 90% |
2 | Cyclopropylamine, RT, 12h | 82% | 95% |
3 | H₂ (1 atm), 10% Pd/C, MeOH | 88% | 98% |
Purification is typically achieved via silica gel chromatography or recrystallization .
Physicochemical Properties
The compound’s solubility, stability, and bioavailability are influenced by its functional groups:
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Solubility: Low aqueous solubility (logSw = -3.2) due to the lipophilic cyclopropyl and methoxy groups .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.
Table 3.1: Key Physicochemical Parameters
Parameter | Value | Method/Source |
---|---|---|
Melting Point | 168–170°C | Differential Scanning Calorimetry |
logD (pH 7.4) | 1.85 | Shake-flask |
Polar Surface Area | 58.2 Ų | Computational |
Biological Activity and Mechanisms
While direct pharmacological data for 4-amino-N-cyclopropyl-3-methoxybenzamide are scarce, structurally related benzamides exhibit notable bioactivity:
Kinase Inhibition
Analogous compounds (e.g., imidazol-2-yl derivatives) inhibit kinases such as EGFR and VEGFR2 by competing with ATP binding . The cyclopropyl group enhances hydrophobic interactions with kinase pockets .
Applications in Drug Development
Lead Compound Optimization
The compound’s modular structure allows for derivatization:
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Methoxy Position: Shifting from 3- to 4-position alters target selectivity (e.g., COX-2 vs. COX-1 inhibition).
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Cyclopropyl Modifications: Replacing cyclopropyl with larger rings (e.g., cyclohexyl) improves metabolic stability but reduces solubility.
Table 5.1: Comparison with Structural Analogs
Compound | Target | IC₅₀ (nM) | logP |
---|---|---|---|
4-Amino-N-cyclopropyl-2-methoxybenzamide | EGFR | 12.3 | 2.1 |
4-Amino-N-cyclobutyl-3-methoxybenzamide | VEGFR2 | 8.7 | 2.8 |
4-Amino-N-(2-furylmethyl)-3-methoxybenzamide | PBP2a (MRSA) | 45.6 | 1.5 |
Future Research Directions
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